molecular formula C8F8O B039511 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran CAS No. 122180-11-4

1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran

Cat. No.: B039511
CAS No.: 122180-11-4
M. Wt: 264.07 g/mol
InChI Key: IJZMJXAMUGVDJY-UHFFFAOYSA-N
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Description

1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran is a fluorinated organic compound It is characterized by the presence of eight fluorine atoms attached to the isobenzofuran ring, making it highly fluorinated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran typically involves the fluorination of isobenzofuran derivatives. One common method is the direct fluorination of isobenzofuran using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially or fully reduced fluorinated compounds.

Scientific Research Applications

1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of other fluorinated organic compounds.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic structure of the target molecules, affecting their reactivity and function. The specific pathways involved depend on the context of its application, such as binding to biological macromolecules or participating in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2,3,3,4,4-Octafluoro-5-methoxy-pentane
  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
  • 1,1,2,2,3,3,4,4-Octafluoro-5-methoxy-pentane

Uniqueness

1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran is unique due to its specific fluorination pattern on the isobenzofuran ring. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

1,1,3,3,4,5,6,7-octafluoro-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F8O/c9-3-1-2(4(10)6(12)5(3)11)8(15,16)17-7(1,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZMJXAMUGVDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(OC2(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557218
Record name 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122180-11-4
Record name 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the main focus of the research paper "Polyhaloaromatics. Part 2. Synthesis of Octafluoro-1,3-dihydroisobenzofuran (II) and Its Conversion to Tetrafluoroterephthalic Acid (III)"?

A1: While the abstract doesn't provide in-depth details, it focuses on the synthesis of octafluoro-1,3-dihydroisobenzofuran and its subsequent conversion to tetrafluoroterephthalic acid. [] This suggests the research is primarily concerned with synthetic organic chemistry methodologies for producing these fluorinated compounds.

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